molecular formula C15H16ClN5O B3724896 N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide

N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide

Cat. No.: B3724896
M. Wt: 317.77 g/mol
InChI Key: SLVLAQMLGDFJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use as an immunosuppressive drug. It was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, this compound can prevent the activation of T cells and other immune cells, which are responsible for the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In human studies, it has been found to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide in lab experiments include its high selectivity for JAK3, its ability to reduce inflammation, and its potential use in the treatment of autoimmune diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several potential future directions for research on N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide. These include:
1. Further studies to determine the long-term safety and efficacy of this compound in the treatment of autoimmune diseases.
2. Development of new JAK inhibitors with improved selectivity and safety profiles.
3. Investigation of the potential use of this compound in the treatment of other inflammatory diseases, such as inflammatory bowel disease and asthma.
4. Studies to determine the effects of this compound on the immune system and its potential use in transplantation medicine.
5. Investigation of the potential use of this compound in combination with other immunosuppressive drugs to improve efficacy and reduce toxicity.
In conclusion, this compound is a synthetic compound that has shown promise as an immunosuppressive drug for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of JAK3, which plays a key role in the immune response. While there are limitations to its use in lab experiments, further research is needed to determine its long-term safety and efficacy. There are also several potential future directions for research on this compound, including the development of new JAK inhibitors and investigation of its potential use in other inflammatory diseases.

Scientific Research Applications

N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune response. By blocking JAK, this compound can prevent the activation of immune cells and reduce inflammation.

Properties

IUPAC Name

N-[(Z)-N-(2-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-9-8-10(2)18-14(17-9)21-15(19-11(3)22)20-13-7-5-4-6-12(13)16/h4-8H,1-3H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLAQMLGDFJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2Cl)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2Cl)\NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide
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N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide
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N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide
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N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide
Reactant of Route 5
N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide
Reactant of Route 6
N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.